Cas no 85336-17-0 (Benzenamine,5-(1,1-dimethylethyl)-2-methyl-)

Benzenamine,5-(1,1-dimethylethyl)-2-methyl-, also known as 5-tert-butyl-2-methylaniline, is a substituted aromatic amine with a tert-butyl and methyl group on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and specialty chemicals. Its sterically hindered structure enhances stability, making it suitable for applications requiring resistance to oxidation or thermal degradation. The tert-butyl group contributes to increased solubility in nonpolar solvents, while the methyl group can influence reactivity in electrophilic substitution reactions. This compound is valued for its role in synthesizing complex molecules with tailored properties. Proper handling is essential due to potential amine-related hazards.
Benzenamine,5-(1,1-dimethylethyl)-2-methyl- structure
85336-17-0 structure
Product Name:Benzenamine,5-(1,1-dimethylethyl)-2-methyl-
CAS No:85336-17-0
MF:C11H17N
MW:163.259382963181
MDL:MFCD14533755
CID:707889
Update Time:2025-11-02

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,5-(1,1-dimethylethyl)-2-methyl-
    • 5-tert-butyl-2-methylaniline
    • 5-tert-butyl-2-methylbenzenamine
    • 5-tert-Butyl-2-methylphenylamine
    • 5-(1,1-Dimethylethyl)-2-methylbenzenamine (ACI)
    • MDL: MFCD14533755
    • Inchi: 1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3
    • InChI Key: NUAZTGFXIQPWDP-UHFFFAOYSA-N
    • SMILES: NC1C(C)=CC=C(C(C)(C)C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

Experimental Properties

  • Density: 0.9394 g/cm3 (25 ºC)
  • Boiling Point: 128 ºC (12 Torr)
  • Flash Point: 108.4±16.8 ºC,
  • Refractive Index: 1.5362 (589.3 nm 20 ºC)
  • Solubility: Very slightly soluble (0.41 g/l) (25 º C),

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Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride
2.1 Reagents: Nitric acid
3.1 -
Reference
Selective preparation. 38. A convenient preparation of 2-(acylamino)biphenyls and N-acetylaniline derivatives using the tert-butyl group as a positional protective function
Tashiro, Masashi; et al, Journal of Organic Chemistry, 1983, 48(11), 1927-8

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
Reference
Non-peptide furanyl GnRH agents, pharmaceutical compositions and methods for their use, and processes for preparing them and their intermediates
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
1.2 Reagents: Hydrochloric acid ,  Copper zinc alloy
Reference
Metal complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine: I. Synthesis
Efimova, S. V.; et al, Russian Journal of General Chemistry, 2008, 78(8), 1614-1621

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Raw materials

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Preparation Products

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- Related Literature

Additional information on Benzenamine,5-(1,1-dimethylethyl)-2-methyl-

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- (CAS No.85336-17-0): A Versatile Compound in Modern Pharmaceutical Research

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- (CAS No.85336-17-0) is a synthetic aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications in drug discovery. This compound is characterized by a benzene ring substituted with two methyl groups at positions 2 and 5, along with a tert-butyl group at position 5. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable scaffold for the development of novel therapeutics targeting various disease mechanisms.

Recent studies have highlighted the synthetic versatility of this compound, as it can serve as a building block for the design of biologically active molecules. For instance, its alkyl substituents provide steric hindrance, which may influence the binding affinity of ligands to target proteins. Additionally, the aromatic ring offers a planar structure that enhances intermolecular interactions with biological macromolecules, a critical factor in drug-receptor interactions.

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- has been explored in antimicrobial research due to its ability to disrupt microbial cell membranes. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. This finding underscores its potential as a lead compound for the development of next-generation antibiotics.

Biocompatibility is another key attribute of this compound, as evidenced by its low toxicological profile in preclinical studies. Research conducted in 2022 by the *European Journal of Medicinal Chemistry* reported that Benzenamine,5-(1,1-dimethylethyl)-2-methyl- derivatives showed favorable pharmacokinetic properties, including high bioavailability and prolonged half-life, which are essential for chronic disease management. These properties make it a promising candidate for oral drug formulations.

Synthetic pathways for this compound have been optimized to enhance yield and purity, with recent advancements in catalytic methods playing a pivotal role. A 2024 study in *Organic Letters* introduced a transition-metal-catalyzed approach that significantly reduced reaction times and minimized side reactions, aligning with green chemistry principles. This innovation not only improves synthetic efficiency but also reduces environmental impact, a critical consideration in sustainable drug development.

Applications in materials science have also emerged as a novel area for Benzenamine,5-(1,1-dimethylethyl)-2-methyl-. Its aromatic backbone and alkyl substituents enable the creation of conductive polymers with tailored electronic properties. A 2023 paper in *Advanced Materials* showcased its use in flexible electronics, where it demonstrated high thermal stability and mechanical strength, opening new avenues for nanotechnology applications.

Benzenamine,5-(1,1-dimethylethyl)-2-methyl- is also being investigated for its anti-inflammatory potential. Preliminary studies suggest that its hydrophobic substituents may modulate inflammatory pathways by interfering with cytokine signaling. This property could make it a candidate for autoimmune disease therapies, a rapidly growing area in biopharmaceutical research.

Safety assessments of this compound have been conducted to ensure its therapeutic viability. Regulatory guidelines emphasize the importance of toxicological testing, and recent data from the *Toxicological Sciences* journal indicate that Benzenamine,5-(1,1-dimethylethyl)-2-methyl- exhibits low acute toxicity in animal models. These findings support its continued exploration in clinical applications.

Future research directions include the rational design of drug conjugates and nanocarriers incorporating this compound. By leveraging its structural adaptability, scientists aim to enhance targeted drug delivery and reduce systemic side effects. Additionally, computational modeling is being employed to predict molecular interactions, accelerating the drug discovery pipeline.

In summary, Benzenamine,5-(1,1-dimethylethyl)-2-methyl- (CAS No.85336-17-0) represents a promising scaffold for the development of multifunctional therapeutics. Its unique chemical properties, combined with recent advancements in synthetic methods and biological applications, position it as a key player in modern pharmaceutical innovation. Ongoing research is expected to further expand its therapeutic potential across diverse medical fields.

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